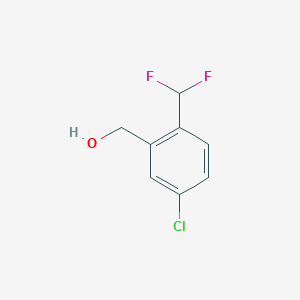

(5-Chloro-2-(difluoromethyl)phenyl)methanol

描述

(5-Chloro-2-(difluoromethyl)phenyl)methanol (CAS: 172217-16-2) is a fluorinated aromatic alcohol with the molecular formula C₈H₆ClF₂O (molecular weight: 191.45 g/mol). The compound features a chlorinated phenyl ring substituted with a difluoromethyl (-CF₂H) group at the 2-position and a hydroxymethyl (-CH₂OH) group at the benzylic position.

属性

分子式 |

C8H7ClF2O |

|---|---|

分子量 |

192.59 g/mol |

IUPAC 名称 |

[5-chloro-2-(difluoromethyl)phenyl]methanol |

InChI |

InChI=1S/C8H7ClF2O/c9-6-1-2-7(8(10)11)5(3-6)4-12/h1-3,8,12H,4H2 |

InChI 键 |

AYRIDSSFGOWSAQ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C=C1Cl)CO)C(F)F |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-(difluoromethyl)phenyl)methanol typically involves the introduction of the difluoromethyl group and the chlorine atom onto a benzene ring, followed by the formation of the methanol group. One common method involves the difluoromethylation of a chlorobenzene derivative using difluorocarbene reagents. The reaction conditions often include the use of a base such as potassium tert-butoxide and a solvent like tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

Industrial production of (5-Chloro-2-(difluoromethyl)phenyl)methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions would be tailored to minimize costs and environmental impact.

化学反应分析

Types of Reactions

(5-Chloro-2-(difluoromethyl)phenyl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to remove the chlorine or difluoromethyl groups.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed under appropriate conditions.

Major Products

Oxidation: The major products include (5-Chloro-2-(difluoromethyl)phenyl)aldehyde and (5-Chloro-2-(difluoromethyl)phenyl)carboxylic acid.

Reduction: The major products depend on the specific reduction pathway but may include (5-Chloro-2-(difluoromethyl)phenyl)methane.

Substitution: The products vary based on the nucleophile used, resulting in compounds like (5-Methoxy-2-(difluoromethyl)phenyl)methanol or (5-Cyano-2-(difluoromethyl)phenyl)methanol.

科学研究应用

(5-Chloro-2-(difluoromethyl)phenyl)methanol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

作用机制

The mechanism of action of (5-Chloro-2-(difluoromethyl)phenyl)methanol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

相似化合物的比较

Comparison with Similar Compounds

The structural and functional attributes of (5-Chloro-2-(difluoromethyl)phenyl)methanol can be contextualized by comparing it to analogous compounds. Below is a detailed analysis:

Structural Analogues and Substituent Effects

Electronic and Steric Comparisons

- Electron-Withdrawing Effects : The -CF₂H group in the target compound reduces electron density on the aromatic ring more effectively than -O-cyclopentyl (in ) or -O-C≡C-CH₃ (in ), enhancing stability against nucleophilic attacks .

- Acidity: The hydroxymethyl (-CH₂OH) group’s acidity is amplified by the -CF₂H substituent (pKa ~10–12), comparable to fluorinated benzyl alcohols like (5-chloro-2,4-difluorophenyl)methanol (pKa ~9–11) .

- Lipophilicity: The -CF₂H group increases logP (~2.5) compared to non-fluorinated analogues (e.g., [5-Chloro-2-(cyclopentyloxy)phenyl]methanol, logP ~3.0), balancing solubility and membrane permeability .

Case Studies

- Comparison with Triazole Derivatives: Compounds like 5-Chloro-2-[3-(hydroxymethyl)-5-methyl-4H-1,2,4-triazol-4-yl]phenylmethanone () demonstrate how heterocyclic substituents (e.g., triazole) enhance hydrogen-bonding capacity, unlike the -CF₂H group, which prioritizes steric and electronic modulation.

- Agrochemical Analogues : Triticonazole (), a triazole fungicide, highlights how chlorine and fluorine substitutions synergize to improve antifungal activity—a property shared by the target compound.

生物活性

(5-Chloro-2-(difluoromethyl)phenyl)methanol, with the CAS number 1784592-44-4, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a distinctive structure characterized by a chloro group and a difluoromethyl group attached to a phenyl ring, which influences its biological activity. The presence of these halogen substituents can enhance lipophilicity and alter the compound's interaction with biological targets.

The mechanism of action for (5-Chloro-2-(difluoromethyl)phenyl)methanol involves its interaction with specific molecular targets such as enzymes and receptors. The difluoromethyl group can enhance binding affinity through hydrophobic interactions, while the chloro group may participate in hydrogen bonding or electrostatic interactions.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes by mimicking substrate structures, thereby blocking active sites.

- Receptor Modulation: It can modulate receptor activity, potentially influencing signaling pathways involved in various biological processes.

Biological Activity

Research indicates that (5-Chloro-2-(difluoromethyl)phenyl)methanol exhibits several biological activities:

-

Antiviral Activity:

- In studies evaluating antiviral properties, compounds structurally related to (5-Chloro-2-(difluoromethyl)phenyl)methanol showed significant inhibition rates against viral replication. For instance, modifications to the hydroxyl group or the introduction of electron-withdrawing groups influenced antiviral efficacy .

- Cytotoxicity:

- Pharmacokinetic Properties:

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antiviral | Significant inhibition of viral replication | |

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Pharmacokinetics | Enhanced absorption compared to analogs |

Case Study: Antiviral Efficacy

A study involving the synthesis of various derivatives of (5-Chloro-2-(difluoromethyl)phenyl)methanol revealed that specific modifications could lead to enhanced antiviral activity. For example, replacing the hydroxyl group with a methoxy group resulted in a loss of activity, highlighting the importance of functional groups in determining biological efficacy .

Toxicology Studies

Sub-acute toxicity studies conducted on related compounds indicated that they are well tolerated at doses up to 200 mg/kg in animal models, with no significant adverse effects observed on body weight or organ histology . This suggests a favorable safety profile for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。